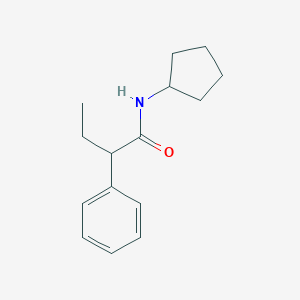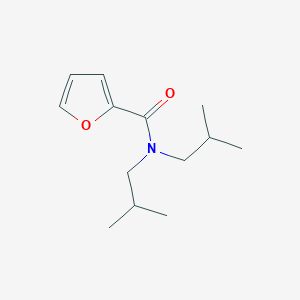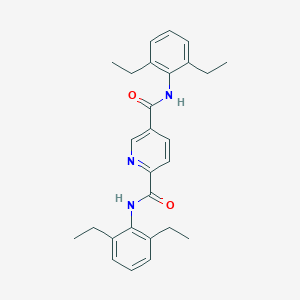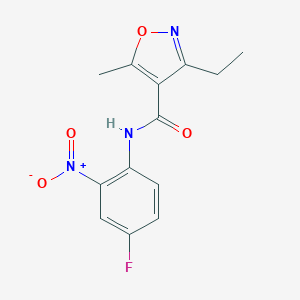
N-cyclopentyl-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-phenylbutanamide (CPB) is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential use as a research tool in various fields, including neuroscience, pharmacology, and drug discovery. CPB is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the metabolism of endocannabinoids. The inhibition of FAAH by CPB leads to an increase in the levels of endocannabinoids, which are known to modulate various physiological processes, including pain, inflammation, and mood.
Mécanisme D'action
N-cyclopentyl-2-phenylbutanamide is a potent inhibitor of FAAH, an enzyme responsible for the metabolism of endocannabinoids. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to modulate various physiological processes, including pain, inflammation, and mood. N-cyclopentyl-2-phenylbutanamide has also been shown to inhibit other enzymes, including monoacylglycerol lipase (MAGL), which is involved in the metabolism of 2-arachidonoylglycerol (2-AG), another endocannabinoid.
Biochemical and Physiological Effects
N-cyclopentyl-2-phenylbutanamide has been shown to modulate various physiological processes, including pain, inflammation, and mood. In animal studies, N-cyclopentyl-2-phenylbutanamide has been shown to reduce pain and inflammation in models of acute and chronic pain. N-cyclopentyl-2-phenylbutanamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-cyclopentyl-2-phenylbutanamide has also been shown to modulate the immune system, with potential applications in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-phenylbutanamide has several advantages as a research tool, including its potency and selectivity for FAAH inhibition. N-cyclopentyl-2-phenylbutanamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, N-cyclopentyl-2-phenylbutanamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
For research may include the development of more potent and selective FAAH inhibitors, the identification of new targets for the development of novel drugs, and the investigation of the potential therapeutic applications of N-cyclopentyl-2-phenylbutanamide in various diseases and disorders.
Méthodes De Synthèse
N-cyclopentyl-2-phenylbutanamide can be synthesized through a multistep process involving the reaction of cyclopentylmagnesium bromide with 2-bromoacetophenone, followed by the reaction of the resulting ketone with n-butyl lithium and then with benzyl bromide. The final step involves the reaction of the resulting benzyl ketone with cyclopentylmagnesium bromide.
Applications De Recherche Scientifique
N-cyclopentyl-2-phenylbutanamide has been extensively studied for its potential use as a research tool in various fields. In neuroscience, N-cyclopentyl-2-phenylbutanamide has been used to study the role of endocannabinoids in pain, anxiety, and addiction. In pharmacology, N-cyclopentyl-2-phenylbutanamide has been used to develop new drugs for the treatment of pain, inflammation, and mood disorders. N-cyclopentyl-2-phenylbutanamide has also been used in drug discovery to identify new targets for the development of novel drugs.
Propriétés
Nom du produit |
N-cyclopentyl-2-phenylbutanamide |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
N-cyclopentyl-2-phenylbutanamide |
InChI |
InChI=1S/C15H21NO/c1-2-14(12-8-4-3-5-9-12)15(17)16-13-10-6-7-11-13/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,16,17) |
Clé InChI |
BYBAQMJDGAWCFL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCCC2 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)



